![molecular formula C13H21N3O B1479627 (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098104-99-3](/img/structure/B1479627.png)
(1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
1-(Cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol (CPMP) is a small molecule that has been studied extensively for its potential applications in scientific research. CPMP is a derivative of pyrazole, a nitrogen-containing heterocyclic compound. It is a highly reactive compound and has been used in various laboratory experiments. CPMP is a versatile molecule that can be used as a starting material for synthesizing other compounds, or as a building block for drug discovery.
Scientific Research Applications
Chemical Inhibitors of CYP Isoforms
This section discusses the role of certain chemical compounds, including pyrazole derivatives, as selective inhibitors for Cytochrome P450 (CYP) enzymes. These inhibitors are crucial for understanding drug metabolism and avoiding potential drug-drug interactions. The most selective inhibitors for various CYP isoforms are highlighted, such as furafylline for CYP1A2 and quinidine for CYP2D6. The paper does not specifically mention (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol but discusses the importance of pyrazole derivatives in this context (Khojasteh et al., 2011).
Synthesis and Bioevaluation of Novel Pyrazole
Pyrazole derivatives, like (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol, are essential in pharmaceutical activities due to their diverse biological activities. The synthesis methods and the potential physical and chemical properties, such as herbicidal, antimicrobial, and antiviral activities, are discussed in this section (Sheetal et al., 2018).
Chemistry of Pyrazoline Derivatives
This section highlights the versatility of pyrazoline derivatives, including their use as building blocks for synthesizing various heterocyclic compounds. The review provides an overview of the chemistry of these derivatives, indicating their significance in synthesizing heterocyclic compounds and dyes. The paper does not specifically mention (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol but provides a broader context on the chemical significance of pyrazoline derivatives (Gomaa & Ali, 2020).
Synthesis of Hexasubstituted Pyrazolines
The synthesis of hexasubstituted pyrazolines, including thermolysis and autoxidation methods, is discussed in this section. The unique structural and chemical properties of these compounds are emphasized, indicating their potential in various chemical reactions and transformations. The paper does not specifically mention (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol but provides insight into the broader field of pyrazoline chemistry (Baumstark et al., 2013).
properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-piperidin-2-ylpyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h7,10,12,14,17H,1-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAAXCRXZJCDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN(C(=C2)CO)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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